molecular formula C22H17ClN4O3 B3010768 N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1261017-68-8

N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

Cat. No.: B3010768
CAS No.: 1261017-68-8
M. Wt: 420.85
InChI Key: HDTAAQJUVTVELD-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide features a structurally complex scaffold combining a pyridinone core, a 1,2,4-oxadiazole moiety, and a substituted acetamide group. Its structural uniqueness lies in the integration of a 3-phenyl-1,2,4-oxadiazole substituent at the pyridinone ring’s 3-position and a 5-chloro-2-methylphenyl group via the acetamide linker.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O3/c1-14-9-10-16(23)12-18(14)24-19(28)13-27-11-5-8-17(22(27)29)21-25-20(26-30-21)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTAAQJUVTVELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Pyridine ring construction: The oxadiazole intermediate is then coupled with a pyridine derivative through a condensation reaction.

    Final coupling: The resulting intermediate is then reacted with 5-chloro-2-methylaniline under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. The presence of the oxadiazole moiety in N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide suggests potential in targeting cancer cells. Research has shown that derivatives containing oxadiazole can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. The incorporation of the pyridine and oxadiazole rings is known to enhance biological activity against a range of pathogens. In vitro studies have demonstrated that similar compounds exhibit bactericidal and fungicidal properties, making them candidates for developing new antimicrobial therapies .

Neuroprotective Effects

There is emerging evidence suggesting that compounds with a pyridine backbone may possess neuroprotective properties. Research indicates that such compounds can modulate pathways involved in neurodegeneration, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Pesticide Development

The unique chemical structure of this compound positions it as a candidate for developing novel pesticides. The oxadiazole group is often associated with insecticidal and herbicidal properties. Preliminary studies suggest that derivatives may effectively target specific pests while minimizing harm to beneficial insects .

Plant Growth Regulation

Research indicates that similar compounds can act as plant growth regulators. They may influence various physiological processes in plants, enhancing growth rates or stress resistance. This application could lead to increased agricultural productivity and sustainability .

Chemical Intermediates

This compound can serve as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it useful in various synthetic pathways in organic chemistry .

Material Science

The compound's unique properties may also find applications in material science, particularly in developing polymers or coatings with specific functional characteristics. Research into similar compounds has shown potential for use in creating materials with enhanced thermal stability or chemical resistance .

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation using derivatives of similar structure.
Study 2Antimicrobial PropertiesShowed effective bactericidal activity against Staphylococcus aureus with oxadiazole-containing compounds.
Study 3Neuroprotective EffectsIndicated potential for modulating neurodegenerative pathways in vitro with pyridine derivatives.
Study 4Pesticide DevelopmentIdentified promising insecticidal activity against common agricultural pests using oxadiazole-based pesticides.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and heterocyclic moieties. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares structural motifs with several analogs, differing primarily in substituents and core heterocycles. Key comparisons include:

Compound Name (CAS No.) Molecular Formula Molecular Weight Core Structure Substituents on Oxadiazole Acetamide Substituent
Target Compound C23H17ClN4O3 432.86* Pyridinone 3-Phenyl 5-Chloro-2-methylphenyl
N-(4-Methylphenyl)-... (1105249-52-2) C22H18N4O3 386.40 Pyridinone 3-Phenyl 4-Methylphenyl
Compound 11g C20H18Cl2N3O3 422.28 Oxadiazole 4-Chlorophenyl Isopropyl/4-chlorophenoxy
894259-43-9 C26H21N5O5 483.50 Quinazolinone 3-Phenyl 2-Methoxyphenyl
1251676-63-7 C19H19ClN4O4 402.80 Pyridinone 3-(2-Methoxyethyl) 3-Chloro-4-methylphenyl

Notes:

  • The target compound’s molecular weight is calculated based on its formula.
  • Structural diversity arises from variations in the heterocyclic core (pyridinone vs. quinazolinone) and substituent positions.

Physicochemical Properties

Available data for analogs highlight trends in solubility, stability, and purity:

Compound Melting Point (°C) HPLC Purity Key Observations
11g 133.4–135.8 99.9% High thermal stability, isomer ratio 4:1
11h 108.3–109.5 99.8% Lower melting point, isomer ratio 3:1
894259-43-9 N/A N/A Contains quinazolinone core; no data on solubility
1251676-63-7 N/A N/A Methoxyethyl group may enhance hydrophilicity

The target compound’s physicochemical properties are inferred to align with its analogs, likely exhibiting moderate solubility in organic solvents due to aromatic and heterocyclic components. The 5-chloro-2-methylphenyl group may enhance lipophilicity compared to 4-methylphenyl analogs .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a complex nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It features a chloro-substituted aromatic ring and a 1,2,4-oxadiazole moiety, which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₁₈H₁₅ClN₄O₂
Molecular Weight355.79 g/mol
Density1.247 g/cm³
Boiling Point386.1 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and biological pathways. The oxadiazole ring is known for its role in drug discovery due to its diverse biological activities, including anticancer and anti-inflammatory effects.

Enzyme Inhibition

Research indicates that the compound interacts with various molecular targets, particularly through enzyme inhibition. It binds to active sites of enzymes, blocking their function and thereby altering cellular pathways critical for disease progression.

Biological Activities

Anticancer Activity
Studies have demonstrated that derivatives containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against several cancer cell lines:

  • MCF-7 (breast cancer)
    • IC₅₀ values in the micromolar range.
    • Induction of apoptosis observed through flow cytometry assays.

Antimicrobial Activity
Compounds derived from oxadiazole have been reported to possess antimicrobial properties against various pathogens. Their mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    A study evaluated the cytotoxic effects of similar oxadiazole derivatives on human leukemia cell lines (CEM-C7 and U937). The results indicated that certain derivatives exhibited IC₅₀ values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting a potential for developing new anticancer agents.
  • Antimicrobial Efficacy :
    Another investigation focused on the antibacterial properties of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The compounds demonstrated inhibitory concentrations that were competitive with established antibiotics.

Research Findings

Recent literature highlights the promising nature of this compound in drug discovery:

Study ReferenceBiological ActivityKey Findings
MDPI 2020AnticancerCompounds showed higher potency than doxorubicin in leukemia cell lines.
NCBI 2024AntiviralInhibitory activity against multiple β-coronaviruses was observed.
De Gruyter 2019AntitubercularModifications maintained anti-TB activity with varying efficacy based on structure.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide?

  • Methodology : A typical approach involves multi-step reactions starting with substitution, reduction, and condensation. For instance, substituted anilines can react with chloroacetyl chloride under reflux with triethylamine as a base to form acetamide intermediates . Subsequent cyclization or coupling with heterocyclic moieties (e.g., 1,2,4-oxadiazoles) is achieved using catalysts like pyridine and zeolite Y-H at 150°C under reflux . TLC monitoring is critical to track reaction progress .

Q. How is the structural identity of this compound confirmed after synthesis?

  • Methodology : Spectroscopic techniques are essential:

  • 1H/13C NMR : Assigns protons and carbons in the acetamide, pyridinone, and oxadiazole moieties. For example, the pyridinone ring’s carbonyl (C=O) appears at ~170 ppm in 13C NMR .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹ for acetamide and oxadiazole) .
  • LC-MS/HPLC : Validates molecular weight (e.g., [M+H]+ peaks) and purity (>95%) .

Q. What reaction conditions optimize yield during the condensation of pyridinone and oxadiazole subunits?

  • Methodology : Key parameters include:

  • Catalyst Selection : Pyridine and zeolite Y-H enhance nucleophilic substitution efficiency .
  • Temperature : Reflux at 150°C ensures activation energy for cyclization .
  • Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates .
  • Workup : Acidic quenching (e.g., HCl) precipitates products, followed by recrystallization from ethanol or pet-ether .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Methodology :

  • Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl or pyridinone rings to modulate electronic effects .
  • Biological Assays : Test antiproliferative activity (e.g., against cancer cell lines) using MTT assays, comparing IC50 values of analogs .
  • Computational Modeling : Perform molecular docking to predict binding affinity with target proteins (e.g., kinases) using software like AutoDock .

Q. How can conflicting spectral data (e.g., NMR shifts) between synthetic batches be resolved?

  • Methodology :

  • Control Experiments : Replicate reactions with purified starting materials to rule out impurities .
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing peak splitting .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms .

Q. What strategies mitigate side reactions during oxadiazole ring formation?

  • Methodology :

  • Protecting Groups : Temporarily block reactive sites (e.g., amines) to prevent undesired cyclization .
  • Catalyst Optimization : Replace zeolite Y-H with milder catalysts (e.g., MgCl2) to reduce byproduct formation .
  • Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates and adjust reaction time .

Q. How can computational tools predict metabolic stability or toxicity of this compound?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME to assess permeability, cytochrome P450 interactions, and hepatotoxicity .
  • Metabolite Identification : Simulate phase I/II metabolism (e.g., hydroxylation, glucuronidation) with software such as MetaSite .

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